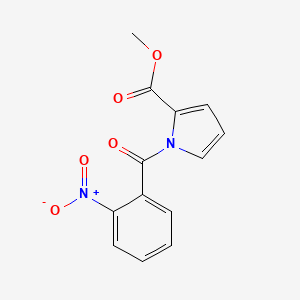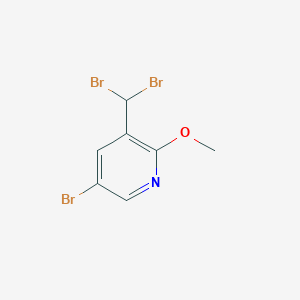
5-Bromo-3-(dibromomethyl)-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(dibromomethyl)-2-methoxypyridine is a brominated pyridine derivative. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine atoms in the compound makes it highly reactive and useful for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(dibromomethyl)-2-methoxypyridine typically involves the bromination of 2-methoxypyridine followed by further bromination at the methyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can help in scaling up the production while maintaining the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(dibromomethyl)-2-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in the presence of a base such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 3-(dibromomethyl)-2-methoxypyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-(dibromomethyl)-2-methoxypyridine.
Applications De Recherche Scientifique
5-Bromo-3-(dibromomethyl)-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(dibromomethyl)-2-methoxypyridine involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, leading to potential anticancer effects by inducing DNA damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 2-Amino-5-bromo-3-methylpyridine
Comparison
5-Bromo-3-(dibromomethyl)-2-methoxypyridine is unique due to the presence of multiple bromine atoms, which enhances its reactivity compared to similar compounds. This makes it a valuable intermediate for various chemical transformations and applications in different fields.
Propriétés
Formule moléculaire |
C7H6Br3NO |
|---|---|
Poids moléculaire |
359.84 g/mol |
Nom IUPAC |
5-bromo-3-(dibromomethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H6Br3NO/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3,6H,1H3 |
Clé InChI |
UWJDIGCQYJYFJC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)Br)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


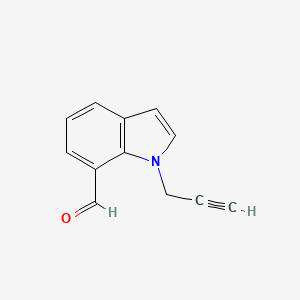
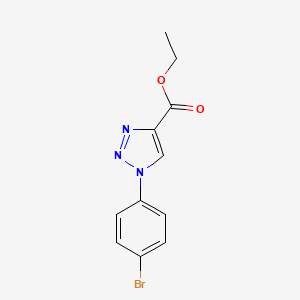
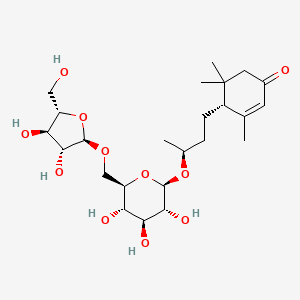
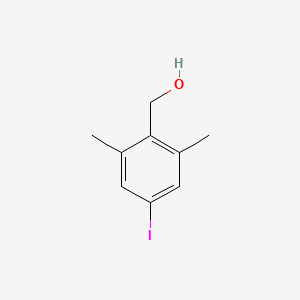
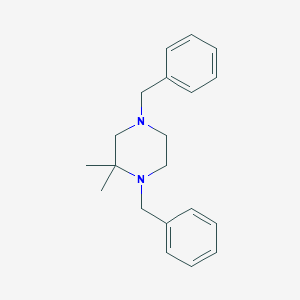
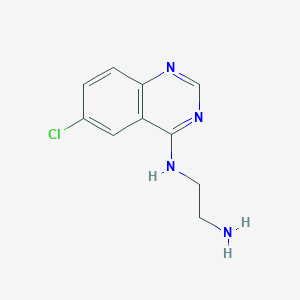
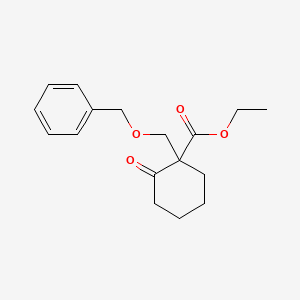
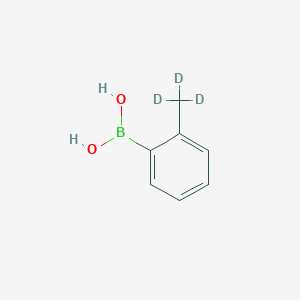

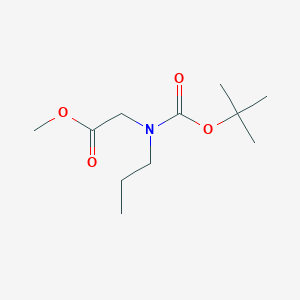
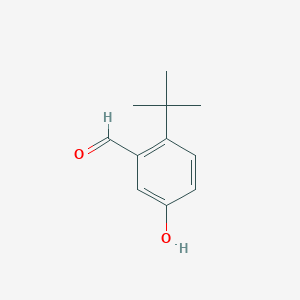
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
